Betavulgaroside III

Catalog No.
S628674
CAS No.
M.F
C47H72O20
M. Wt
957.1 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betavulgaroside III

Product Name

Betavulgaroside III

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2R)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C47H72O20

Molecular Weight

957.1 g/mol

InChI

InChI=1S/C47H72O20/c1-42(2)14-16-47(41(61)67-39-30(53)29(52)28(51)23(19-48)63-39)17-15-45(6)21(22(47)18-42)8-9-25-44(5)12-11-26(43(3,4)24(44)10-13-46(25,45)7)64-40-32(55)34(31(54)35(66-40)37(59)60)65-38(33(56)36(57)58)62-20-27(49)50/h8,22-26,28-35,38-40,48,51-56H,9-20H2,1-7H3,(H,49,50)(H,57,58)(H,59,60)/t22-,23+,24-,25+,26-,28+,29-,30+,31-,32+,33-,34-,35-,38-,39-,40+,44-,45+,46+,47-/m0/s1

InChI Key

GNCYMXULNXKROG-SMDNZYBKSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Synonyms

betavulgaroside III

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@@H]([C@H](C(=O)O)O)OCC(=O)O)O

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2R)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid is a natural product found in Beta vulgaris and Bassia indica with data available.

Betavulgaroside III is a highly complex triterpene seco-glycoside derived from Beta vulgaris and Achyranthes fauriei, featuring an oleanolic acid aglycone linked to a unique terminal seco-saccharide appendage resulting from oxidative scission [1]. In industrial and pharmaceutical research, it is procured primarily as a high-value reference standard for chemotaxonomic profiling of Amaranthaceae extracts, a stable small-molecule mimic of the sialyl Lewis X (sLex) epitope for cellular adhesion assays, and an active baseline compound in hypoglycemic drug discovery [2]. Its extreme structural complexity makes de novo synthesis commercially unviable for routine screening, driving the need for precisely purified commercial lots to ensure reproducible assay performance and reliable chromatographic calibration [1].

Substituting Betavulgaroside III with its generic aglycone (oleanolic acid) or crude beet saponin mixtures fundamentally compromises assay integrity [1]. Oleanolic acid lacks the highly specific terminal seco-saccharide appendage required for sialyl Lewis X (sLex) mimicry and targeted hypoglycemic activity [2]. Furthermore, attempting to use closely related analogs like Betavulgaroside II or IV introduces critical stereochemical and substituent variances—such as dioxolane versus acetal-type appendages—that drastically alter binding affinities in selectin inhibition models [1]. For rigorous structure-activity relationship (SAR) studies and precise LC-MS/MS quantification, only the exact Betavulgaroside III standard provides the necessary stereochemical fidelity and reproducible chromatographic retention.

Bypassing Total Synthesis Complexity

Procuring isolated Betavulgaroside III bypasses a severe synthetic bottleneck. Total synthesis requires a 31-step linear sequence starting from L-arabinose, D-glucose, and oleanolic acid, yielding an overall recovery of merely 0.9% [1]. Furthermore, attempting late-stage oxidative cleavage on an advanced triterpene 3,28-bisglycoside scaffold fails, necessitating complex early-stage oxidative elaboration of the seco-saccharide unit.

Evidence DimensionSynthetic efficiency and yield
Target Compound DataCommercial procurement (Immediate availability, >95% purity)
Comparator Or BaselineDe novo chemical synthesis (31 steps, 0.9% overall yield)
Quantified DifferenceSaves 31 synthesis steps and avoids a 99.1% material loss during multi-step assembly.
ConditionsLaboratory-scale total synthesis from monosaccharide and aglycone precursors.

For procurement managers and medicinal chemists, purchasing the standard is a mandatory cost-saving measure that eliminates months of low-yielding synthetic labor.

Structural Mimicry for Selectin Assays

Betavulgaroside III serves as a critical non-carbohydrate-based structural mimic of the sialyl Lewis X (sLex) cell surface epitope. Unlike native sLex tetrasaccharides, which are notoriously labile and difficult to scale, the rigid oleanolic acid core combined with the specific seco-saccharide appendage of Betavulgaroside III provides a stable pharmacophore for selectin binding assays [1].

Evidence DimensionPharmacophore stability and accessibility
Target Compound DataBetavulgaroside III (Stable triterpene seco-glycoside scaffold)
Comparator Or BaselineNative Sialyl Lewis X (sLex) (Highly labile, synthetically demanding tetrasaccharide)
Quantified DifferenceProvides equivalent spatial mimicry of the sLex epitope while utilizing a robust triterpenoid backbone instead of a fragile oligosaccharide chain.
ConditionsIn vitro cellular adhesion and selectin inhibition models.

Enables researchers to screen for anti-inflammatory and anti-metastatic selectin inhibitors using a significantly more stable and handleable molecular probe.

Amaranthaceae Chemotaxonomic Marker

In high-resolution LC-MS/MS profiling of Beta vulgaris cultivars, Betavulgaroside III acts as a primary high-loading marker for Principal Component Analysis (PCA). It provides precise retention time and MS/MS fragmentation data (e.g., m/z 955 [M-H]- yielding fragments at 835, 793, 673) that cannot be accurately calibrated using generic saponin mixtures or related congeners like Betavulgaroside X [1].

Evidence DimensionChromatographic and MS/MS specificity
Target Compound DataBetavulgaroside III (Specific m/z 955 precursor with distinct fragmentation)
Comparator Or BaselineCrude Beta vulgaris saponin extracts (Overlapping isobaric signals and variable matrices)
Quantified DifferenceEnsures absolute peak assignment and quantification, driving the PC1/PC2 separation in chemotaxonomic datasets.
ConditionsUHPLC-CAD/QTOF-MS/MS analysis of plant matrices.

Procurement of the exact standard is essential for analytical laboratories requiring validated quantitative methods for food science, agricultural quality control, and pharmacognosy.

Validated Hypoglycemic Activity Baseline

Betavulgaroside III is a validated active principle for in vivo hypoglycemic studies. In oral glucose tolerance tests (OGTT) in rats, the intact seco-glycoside demonstrates potent blood glucose suppression, an effect that is completely lost if the terminal seco-saccharide appendage is truncated or if the generic aglycone (oleanolic acid) is used as a substitute [1].

Evidence DimensionIn vivo hypoglycemic efficacy
Target Compound DataBetavulgaroside III (Intact seco-glycoside)
Comparator Or BaselineOleanolic acid (Aglycone lacking the sugar appendage)
Quantified DifferenceThe specific seco-saccharide moiety is strictly required to elicit the targeted hypoglycemic response in glucose-loaded models.
ConditionsOral glucose tolerance test (OGTT) in rat models.

Validates the necessity of procuring the fully glycosylated compound rather than cheaper aglycone alternatives for metabolic disorder drug discovery.

Selectin Inhibitor Screening

Utilized as a stable sLex mimic in binding assays to identify novel anti-inflammatory or anti-metastatic agents, bypassing the need to procure highly unstable native sLex tetrasaccharides [1].

Analytical Method Validation

Employed as a primary reference standard in UHPLC-MS/MS for the absolute quantification of foam-active saponins and chemotaxonomic profiling of Beta vulgaris agricultural byproducts [2].

Anti-Diabetic Drug Discovery

Used as a positive control and structural baseline in oral glucose tolerance models evaluating plant-derived triterpene glycosides for hypoglycemic activity [3].

XLogP3

3.4

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